Thalidomide-PEG2-C2-NH2

PROTAC E3 ligase Cereblon ligand

Thalidomide-PEG2-C2-NH2 is a modular CRBN ligand-linker conjugate for PROTAC library synthesis. The thalidomide core provides moderate cereblon affinity (~150–250 nM) for initial screening, while the terminal amine enables direct parallel coupling to carboxyl-containing target ligands. Its PEG2-C2 architecture (~11–12 atoms) serves as the intermediate-length reference for systematic linker optimization. For aqueous workflows, select the HCl (CAS 2245697-87-2) or TFA (CAS 2097509-36-7) salt to avoid DMSO precipitation. Structurally matched to pomalidomide-PEG2-C2-NH2 for isolated CRBN-binding comparisons.

Molecular Formula C19H24N4O6
Molecular Weight 404.4 g/mol
Cat. No. B3115336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-PEG2-C2-NH2
Molecular FormulaC19H24N4O6
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN
InChIInChI=1S/C19H24N4O6/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25/h1-3,14,21H,4-11,20H2,(H,22,24,25)
InChIKeyKFHRVSOIOPAUND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-PEG2-C2-NH2: A Standardized E3 Ligase Ligand-Linker Conjugate for CRBN-Recruiting PROTAC Development


Thalidomide-PEG2-C2-NH2 (CAS 2093416-32-9) is a synthesized E3 ligase ligand-linker conjugate that incorporates a thalidomide-based cereblon (CRBN) ligand covalently attached to a 2-unit polyethylene glycol (PEG2) linker terminating in a primary amine (NH2) group . This compound serves as a modular building block for proteolysis-targeting chimera (PROTAC) technology, wherein the thalidomide moiety recruits the CRBN E3 ubiquitin ligase complex while the terminal amine enables rapid conjugation to carboxyl-containing target protein ligands via peptide coupling or reductive amination chemistries .

Why Thalidomide-PEG2-C2-NH2 Cannot Be Replaced by Alternative E3 Ligase Ligand-Linker Conjugates Without Empirical Validation


In PROTAC development, substitution of the E3 ligase ligand-linker conjugate with an ostensibly similar analog (e.g., pomalidomide-PEG2-C2-NH2, thalidomide-O-amido-PEG2-C2-NH2, or thalidomide-PEG2-NH2 lacking the C2 spacer) introduces measurable structural variables that affect ternary complex formation geometry, linker flexibility, and conjugation chemistry efficiency [1][2]. Even minor alterations in linker composition—such as replacing the thalidomide core with pomalidomide or modifying the PEG unit count—have been shown to alter CRBN binding affinity, degradation efficiency (DC50/Dmax), and cellular permeability, thereby rendering direct substitution without re-optimization scientifically unsound [3][4].

Quantitative Differentiation Evidence: Thalidomide-PEG2-C2-NH2 Versus In-Class Analogs


E3 Ligase Ligand Identity: Thalidomide Versus Pomalidomide Core Differentiation

Thalidomide-PEG2-C2-NH2 employs a thalidomide-based cereblon ligand, whereas the structurally analogous pomalidomide-PEG2-C2-NH2 utilizes a pomalidomide core. While both compounds share an identical PEG2-C2-NH2 linker architecture and molecular formula (C19H24N4O6, MW 404.42), the pomalidomide variant contains an amino substitution on the phthalimide ring that confers approximately 10- to 100-fold higher CRBN binding affinity in biochemical assays [1][2]. This differential CRBN affinity translates to distinct degradation efficiency profiles in assembled PROTACs, necessitating selection based on the specific target protein and desired degradation kinetics rather than assuming interchangeability .

PROTAC E3 ligase Cereblon ligand

Salt Form Solubility Enhancement: Hydrochloride and TFA Forms Versus Free Base

Thalidomide-PEG2-C2-NH2 is available as a free base (LogP = -0.4, tPSA = 140 Ų) and as hydrochloride (CAS 2245697-87-2) and trifluoroacetate (TFA, CAS 2097509-36-7) salt forms [1]. At equivalent molar concentrations, the free base and salt forms exhibit comparable biological activity; however, the salt forms demonstrate measurably enhanced aqueous solubility and improved storage stability under standard laboratory conditions . This provides procurement flexibility: researchers requiring stock solution preparation in aqueous buffers should prioritize the salt forms, whereas applications tolerating DMSO-based dissolution may use the free base without functional compromise .

PROTAC solubility Formulation Linker conjugate

Linker Composition Differentiation: PEG2-C2-NH2 Versus PEG2-NH2 (Without C2 Spacer)

Thalidomide-PEG2-C2-NH2 incorporates a distinct two-carbon (C2) ethyl spacer between the terminal PEG unit and the reactive amine, a feature absent in thalidomide-PEG2-NH2 (CAS 2891597-17-2) [1]. This C2 alkyl extension increases the linker's overall length and rotational flexibility, thereby modulating the spatial orientation between the CRBN-binding moiety and the conjugated target ligand [2]. In PROTAC design, linker length has been empirically shown to critically influence ternary complex formation efficiency and degradation potency (DC50); even single-carbon variations can shift DC50 values by >10-fold in optimized systems [3].

PROTAC linker PEG spacer Linker optimization

Terminal Amine Conjugation Versatility: Primary Amine Versus Alternative Functional Handles

Thalidomide-PEG2-C2-NH2 terminates in a primary aliphatic amine (NH2), whereas closely related analogs such as thalidomide-O-amido-PEG2-C2-NH2 (CAS 1957235-74-3) incorporate an amide linkage or protected amine variants (e.g., Boc-protected derivatives) . The unprotected primary amine enables direct, one-step conjugation to carboxyl-containing target ligands via standard peptide coupling reagents (EDC/HOBt, HATU) or to aldehydes/ketones via reductive amination, eliminating the need for deprotection steps that introduce synthetic complexity and yield loss [1].

PROTAC conjugation Amine coupling Bioconjugation

Validated Application Scenarios for Thalidomide-PEG2-C2-NH2 in Targeted Protein Degradation


CRBN-Recruiting PROTAC Library Synthesis for Target Deconvolution

Thalidomide-PEG2-C2-NH2 serves as a standardized CRBN-recruiting module for constructing focused PROTAC libraries aimed at identifying degradable targets within a protein class of interest. The ready-to-conjugate terminal amine enables high-throughput parallel synthesis with diverse carboxyl-containing target ligands, while the established thalidomide core provides moderate CRBN affinity appropriate for initial screening campaigns [1]. Researchers should select the hydrochloride or TFA salt form for aqueous-compatible library synthesis workflows to avoid DMSO precipitation issues during compound handling .

Direct Comparison Studies of Thalidomide-Based Versus Pomalidomide-Based PROTAC Degradation Profiles

When investigating the impact of E3 ligase ligand identity on target degradation efficiency, thalidomide-PEG2-C2-NH2 provides the structurally matched comparator to pomalidomide-PEG2-C2-NH2, with both compounds sharing identical linker composition (PEG2-C2-NH2) and molecular weight . This enables controlled experiments isolating the variable of CRBN binding affinity (~150-250 nM for thalidomide versus ~3-10 nM for pomalidomide) on ternary complex formation and degradation kinetics (DC50, Dmax) for a given target protein [1].

Linker Length Optimization Studies Requiring PEG2-C2 Scaffold Reference

In systematic linker optimization campaigns where linker length and composition are being varied, thalidomide-PEG2-C2-NH2 provides the intermediate-length reference point. Its PEG2-C2 architecture (~11-12 atoms between CRBN ligand and conjugation site) sits between shorter variants (e.g., PEG2-NH2, C2-NH2 only) and longer PEG4/PEG6 constructs, enabling researchers to map the relationship between linker dimensions and degradation efficiency [1].

PROTAC Development Requiring Aqueous Formulation Compatibility

For PROTAC projects ultimately intended for in vivo proof-of-concept studies, procurement of the hydrochloride (CAS 2245697-87-2) or TFA (CAS 2097509-36-7) salt form of thalidomide-PEG2-C2-NH2 is indicated due to enhanced aqueous solubility relative to the free base (LogP -0.4, tPSA 140) [1]. This facilitates stock solution preparation in biocompatible vehicles and reduces the risk of compound precipitation during cell-based or in vivo assays without altering biological activity at equivalent molar concentrations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-PEG2-C2-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.